2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride
Description
2-Methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methoxy group and a tetrahydropyran-4-yl (oxan-4-yl) substituent on the second carbon of an ethane backbone. This compound is hypothesized to serve as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions. Sulfonyl chlorides are typically moisture-sensitive and electrophilic, making them valuable for forming sulfonamides, sulfonate esters, and other functionalized molecules .
Properties
IUPAC Name |
2-methoxy-2-(oxan-4-yl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-12-8(6-14(9,10)11)7-2-4-13-5-3-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWAFGWWWZRRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methoxy-2-(oxan-4-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
2-methoxy-2-(oxan-4-yl)ethanol+thionyl chloride→2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride+hydrogen chloride+sulfur dioxide
The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters. Common reagents include amines and alcohols.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids .
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfonate esters.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, where it serves as a building block for drug molecules.
Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester bonds, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
Molecular and Structural Characteristics
The table below compares key molecular features of 2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride with similar compounds:
Reactivity and Functional Group Influence
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group (-OCH₃) in the target compound is electron-donating, which may stabilize the sulfonyl chloride via resonance but reduce electrophilicity compared to halogenated analogs like the difluoro derivative .
- Fluorine substituents (e.g., in 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride) enhance electrophilicity and resistance to hydrolysis due to their electron-withdrawing nature .
- This contrasts with the less sterically demanding 2-(oxan-4-yloxy) analog .
Biological Activity
2-Methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique oxane ring structure and a highly reactive sulfonyl chloride group. This compound has garnered attention in the field of organic chemistry and medicinal chemistry due to its potential biological activities, particularly in the synthesis of sulfonamide-based therapeutics.
The molecular formula for 2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride is , with a molecular weight of approximately 232.72 g/mol. The structural features include:
- A methoxy group at the 2-position
- An oxane (tetrahydrofuran) ring at the 4-position
- A sulfonyl chloride functional group, which is known for its electrophilic reactivity.
The biological activity of this compound is primarily attributed to the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions. This property allows it to interact with various biological molecules, forming covalent bonds with nucleophilic sites on proteins or enzymes. Such interactions can modulate biological pathways, making it a candidate for drug development aimed at targeting specific enzymes involved in disease processes.
Enzyme Inhibition
Research indicates that 2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride can serve as an intermediate in synthesizing sulfonamide-based inhibitors. These inhibitors have been investigated for their potential therapeutic effects against various diseases by targeting specific enzymes. For example, sulfonamide derivatives have shown promise in inhibiting carbonic anhydrase and other key enzymes involved in metabolic pathways.
Case Studies
- Sulfonamide Derivatives : In a study exploring the synthesis of sulfonamide derivatives from this compound, researchers found that modifications to the sulfonyl chloride group significantly affected the inhibitory activity against certain enzymes, suggesting that structural variations can lead to enhanced biological activity.
- Antimicrobial Activity : Another investigation reported that compounds derived from 2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride exhibited antimicrobial properties, indicating potential applications in treating infections caused by resistant bacterial strains.
Comparative Analysis
To understand the biological activity of 2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride better, it is useful to compare it with related compounds:
Synthesis and Reaction Pathways
The synthesis of 2-methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride typically involves reacting tetrahydropyran derivatives with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is often conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Key Reaction Types:
- Nucleophilic Substitution : The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols.
- Hydrolysis : The sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.
- Formation of Sulfonamide Bonds : Reacting with amines leads to sulfonamide formation, which is crucial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
